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Compound of Interest

Compound Name: 1-Bromo-3,7-dimethyloctane

Cat. No.: B123281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromo-3,7-dimethyloctane (CAS No: 3383-83-3). The information presented herein is crucial

for the identification, characterization, and quality control of this compound in research and

development settings. This document details its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 1-Bromo-3,7-
dimethyloctane.

¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for (S)-1-Bromo-3,7-dimethyloctane (Solvent: CDCl₃)[1]
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Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

3.35-3.47 m 2H H-1 (CH₂Br)

1.81-1.90 m 1H H-2a

1.57-1.69 m 2H H-2b, H-3

1.44-1.56 m 1H H-7

1.19-1.34 m 3H H-4, H-5a, H-6a

1.05-1.17 m 3H H-5b, H-6b, H-8a

0.84-0.88 m 9H H-8b, H-9, H-10

Note: Due to the complex and overlapping nature of the signals in the aliphatic region, some

assignments are presented as ranges.

¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Spectroscopic Data for (S)-1-Bromo-3,7-dimethyloctane (Solvent: CDCl₃)

[1]
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Chemical Shift (δ) (ppm) Carbon Atom Assignment

40.08 C-1 (CH₂Br)

39.16 C-2

36.71 C-3

32.09 C-4

31.66 C-5

27.93 C-6

24.53 C-7

22.66 C-8 or C-9

22.56 C-8 or C-9

18.94 C-10

Infrared (IR) Spectroscopy Data
Table 3: Characteristic Infrared Absorption Bands for 1-Bromo-3,7-dimethyloctane

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2960-2850 Strong C-H stretching (alkane)

~1465 Medium C-H bending (CH₂)

~1380 Medium C-H bending (CH₃)

~1250 Medium CH₂ wagging (-CH₂Br)

~650-550 Strong C-Br stretching

Note: The exact peak positions can vary slightly. The data is based on typical values for alkyl

bromides.

Mass Spectrometry (MS) Data
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Table 4: Key Mass Spectrometry Fragmentation Data for 1-Bromo-3,7-dimethyloctane

m/z Proposed Fragment

220/222 [C₁₀H₂₁Br]⁺ (Molecular Ion, M⁺)

141 [M - Br]⁺

71 [C₅H₁₁]⁺

57 [C₄H₉]⁺ (Base Peak)[2]

55 [C₄H₇]⁺[2]

Note: The presence of bromine is indicated by the characteristic M+ and M+2 isotopic peaks of

roughly equal intensity.

Experimental Protocols
The following are detailed methodologies representative of the techniques used to acquire the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 1-Bromo-3,7-dimethyloctane is dissolved

in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: The proton spectrum is acquired with a spectral width of 16 ppm, a

relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans are typically

averaged.

¹³C NMR Acquisition: The carbon spectrum is acquired with broadband proton decoupling. A

spectral width of 250 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s are used.

Several hundred to a few thousand scans are averaged to achieve an adequate signal-to-

noise ratio.
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Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase

and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: As 1-Bromo-3,7-dimethyloctane is a liquid, a thin film is prepared by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is

then placed in the instrument's sample compartment, and the sample spectrum is acquired

over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC) for separation and purification. A small volume (e.g., 1 µL) of a dilute

solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) is injected

into the GC.

Gas Chromatography (GC): A capillary column (e.g., DB-5ms) is used for separation. The

oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a

final temperature (e.g., 250 °C) to ensure the elution of the compound. Helium is typically

used as the carrier gas.

Ionization: Electron ionization (EI) at 70 eV is used to fragment the molecule.

Mass Analysis: A quadrupole mass analyzer is used to separate the resulting ions based on

their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion, generating a mass spectrum.
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Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-Bromo-3,7-dimethyloctane.
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Caption: Workflow for Spectroscopic Analysis of 1-Bromo-3,7-dimethyloctane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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